1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
CAS No.:
Cat. No.: VC17680013
Molecular Formula: C7H10F3N3
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10F3N3 |
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Molecular Weight | 193.17 g/mol |
IUPAC Name | 1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-amine |
Standard InChI | InChI=1S/C7H10F3N3/c1-13-4-5(3-12-13)2-6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 |
Standard InChI Key | LIHSFRVXGAYSTA-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)CC(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is characterized by a propan-2-amine backbone substituted with a trifluoromethyl group at the 1-position and a 1-methylpyrazol-4-yl moiety at the 3-position. The compound’s molecular formula, , reflects its hybrid aliphatic-heterocyclic architecture . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1594757-37-5 | |
Molecular Weight | 193.17 g/mol | |
Density | Not Available | |
Boiling Point | Not Available |
The trifluoromethyl group contributes to the molecule’s electronegativity and lipophilicity, while the pyrazole ring offers sites for hydrogen bonding and π-π interactions, critical for target engagement in drug design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine likely involves multi-step protocols common to fluorinated pyrazole derivatives. A plausible route, inferred from related methodologies , includes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions.
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Trifluoromethylation: Introduction of the -CF group via nucleophilic substitution or radical pathways using reagents like TMSCF or Umemoto’s reagent.
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Amine Functionalization: Reductive amination or Gabriel synthesis to install the propan-2-amine moiety.
For example, in a documented procedure , 1-methyl-1H-pyrazole-4-carbaldehyde undergoes a Henry reaction with nitroethane, followed by reduction and trifluoromethylation to yield analogous structures.
Optimization Challenges
Key challenges in synthesizing this compound include:
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrazole’s 4-position.
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Fluorine Stability: Avoiding defluorination under basic or high-temperature conditions.
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Amine Protection: Preventing undesired side reactions during functional group transformations.
Recent advancements in continuous-flow chemistry and photoredox catalysis may address these issues by enhancing reaction control and efficiency .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile remains uncharacterized, but its logP (octanol-water partition coefficient) is estimated to be ~1.2–1.5 based on group contribution methods . This moderate lipophilicity suggests favorable passive diffusion across biological membranes, a trait advantageous for bioactive molecules.
Thermal Stability
While thermal decomposition data are unavailable, trifluoromethyl amines generally exhibit stability up to 150–200°C, contingent on the absence of protic solvents or strong acids . Differential scanning calorimetry (DSC) studies would clarify its exact stability profile.
Applications in Drug Discovery
Kinase Inhibition
Pyrazole-amine hybrids are prevalent in kinase inhibitor scaffolds due to their ability to occupy hydrophobic pockets and form hydrogen bonds with ATP-binding sites. For instance, compound N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxamide (a structural analog) demonstrated sub-micromolar activity against LRRK2, a kinase implicated in Parkinson’s disease . The trifluoromethyl group in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine may similarly enhance binding affinity through hydrophobic interactions.
CNS-Targeted Therapeutics
Fluorinated amines are often leveraged in central nervous system (CNS) drug design for their ability to cross the blood-brain barrier. The compound’s low molecular weight (<300 Da) and moderate polarity align with Lipinski’s Rule of Five, further supporting its potential as a neurotherapeutic intermediate .
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